n-Butyl trifluoroacetate

Descripción

Molecular Structure and Nomenclature

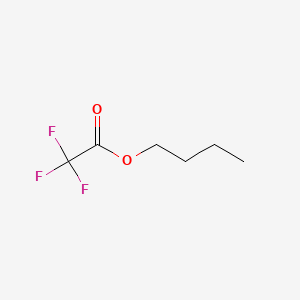

The molecular structure of this compound follows the systematic nomenclature conventions established for organofluorine compounds, with the International Union of Pure and Applied Chemistry name designated as butyl 2,2,2-trifluoroacetate. The compound's molecular formula is established as carbon six hydrogen nine fluorine three oxygen two, corresponding to a molecular weight of 170.1297 atomic mass units. The structural framework consists of a trifluoromethyl group directly bonded to a carbonyl carbon, which is subsequently connected through an oxygen atom to a linear four-carbon butyl chain. This arrangement creates a characteristic ester linkage that defines the compound's chemical behavior and physical properties.

The three-dimensional conformational structure of this compound exhibits characteristic features associated with fluorinated compounds, particularly the influence of fluorine's high electronegativity on molecular geometry. The trifluoromethyl group adopts a tetrahedral arrangement around the carbon center, with the carbon-fluorine bonds exhibiting partial ionic character due to the significant electronegativity difference between carbon and fluorine atoms. The ester linkage displays typical planar geometry around the carbonyl carbon, with the oxygen atoms positioned to maximize orbital overlap and minimize steric interactions. Computational studies have revealed that the butyl chain can adopt various conformational arrangements, with extended conformations generally favored in the gas phase due to reduced intramolecular interactions.

Alternative nomenclature systems provide additional systematic names for this compound, including trifluoroacetic acid n-butyl ester, acetic acid trifluoro-butyl ester, and 1-butanol trifluoroacetate. These naming conventions reflect different approaches to describing the compound's structure, emphasizing either the acid component (trifluoroacetic acid) or the alcohol component (n-butanol) of the esterification reaction. The Chemical Abstracts Service registry system assigns the unique identifier 367-64-6 to this compound, providing an unambiguous reference for chemical databases and literature searches. European regulatory systems recognize the compound under the European Community number 206-699-0, facilitating international chemical commerce and regulatory compliance.

Spectroscopic characterization provides additional structural confirmation through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the trifluoromethyl group, the butyl chain carbons, and the carbonyl carbon, with fluorine-19 nuclear magnetic resonance providing particularly diagnostic information about the trifluoromethyl environment. Mass spectrometry fragmentation patterns show typical ester cleavage pathways, with loss of the butyl group and formation of trifluoroacetate fragments being prominent features. Infrared spectroscopy demonstrates characteristic carbonyl stretching frequencies that are shifted to higher wavenumbers compared to non-fluorinated esters, reflecting the electron-withdrawing influence of the trifluoromethyl group.

Historical Context in Fluorinated Ester Research

The historical development of fluorinated ester chemistry traces its origins to the late nineteenth and early twentieth centuries, when pioneering chemists first began exploring the synthesis and properties of organofluorine compounds. Alexander Borodin, renowned both as a composer and chemist, is credited with preparing one of the first organofluorine compounds, establishing the foundation for subsequent investigations into fluorinated organic molecules. The early work by Swarts in 1896 represented a significant milestone in fluorinated ester synthesis, introducing halogen exchange methods using silver or mercurous fluoride to prepare fluorinated acetate esters. This methodology, involving the reaction of iodoacetate esters with mercury fluoride, demonstrated the feasibility of introducing fluorine atoms into organic frameworks through nucleophilic displacement reactions.

The period from 1911 to 1914 witnessed substantial advances in fluorinated ester preparation methods, with multiple research groups independently developing esterification procedures for fluorinated carboxylic acids. The synthesis of fluorinated aromatic esters through direct esterification of fluorobenzoic acids with methanol represented an important extension of conventional esterification chemistry to fluorinated substrates. Simultaneously, the development of acid chloride methods provided an alternative synthetic route, demonstrating that fluorinated acyl chlorides could be converted to esters through reaction with alcohols under appropriate conditions. These early methodological developments established the fundamental chemical principles that would later be applied to more complex fluorinated ester systems, including trifluoroacetate derivatives.

The World War Two era marked a critical period in fluorinated ester research, driven primarily by military applications and the Manhattan Project's requirements for fluorine-resistant materials. The discovery that fluorocarbons exhibited exceptional inertness toward uranium hexafluoride prompted intensive research into fluorinated compounds, including various ester derivatives. Hanford's 1947 patent for DuPont described methods for preparing polyfluorocarbon esters through high-pressure reactions between tetrafluoroethylene and conventional carbonyl compounds, representing a significant advance in industrial fluorine chemistry. These processes enabled the large-scale production of fluorinated esters with enhanced thermal and chemical stability, properties that made them valuable as lubricants and specialized solvents.

The development of trifluoroacetic acid chemistry during this period provided the chemical foundation for subsequent trifluoroacetate ester research. Studies conducted in 1949 established trifluoroacetic anhydride as an effective promoter of ester formation between hydroxy compounds and carboxylic acids, demonstrating the utility of trifluoroacetyl derivatives in synthetic methodology. This work highlighted the unique reactivity of trifluoroacetyl compounds, attributable to the strong electron-withdrawing character of the trifluoromethyl group. The recognition that trifluoroacetate esters could serve as non-enolizable protecting groups for alcohols and amines represented a significant advance in synthetic organic chemistry, providing chemists with valuable tools for complex molecule construction.

Subsequent decades witnessed the expansion of fluorinated ester chemistry into diverse research areas, including pharmaceutical development, materials science, and advanced synthetic methodology. The establishment of systematic synthetic routes to trifluoroacetate esters enabled researchers to explore their applications in asymmetric synthesis, particularly in the preparation of fluorinated stereogenic centers. Modern research continues to build upon these historical foundations, with contemporary investigations focusing on the development of catalytic methods for fluorinated ester synthesis and the exploration of novel applications in drug discovery and materials development. The historical trajectory of fluorinated ester research demonstrates the progressive evolution from basic synthetic methodology to sophisticated applications in cutting-edge chemical research.

Propiedades

IUPAC Name |

butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDYDTBRUJPBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190149 | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-64-6 | |

| Record name | Butyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Esterification of Trifluoroacetic Acid with n-Butanol

- This classical method involves reacting trifluoroacetic acid with n-butanol in the presence of an acid catalyst, typically sulfuric acid.

- The reaction proceeds under reflux conditions to drive the equilibrium toward ester formation.

- Water formed during the reaction is continuously removed to shift the equilibrium.

- The product is purified by vacuum distillation to obtain high purity n-butyl trifluoroacetate.

Reaction of Trifluoroacetyl Chloride with n-Butanol (Acyl Chloride Route)

- A more efficient and widely used industrial method involves reacting trifluoroacetyl chloride with n-butanol.

- This reaction is typically carried out at low temperatures (from about -40 °C to 20 °C, preferably -30 °C to 0 °C) to control the reaction rate and minimize side reactions.

- The reaction proceeds without additional catalysts or reagents.

- Hydrogen chloride gas is generated as a by-product and is removed by warming the reaction mixture to room temperature with stirring.

- The crude ester is purified by distillation to achieve purity greater than 99%.

| Parameter | Typical Conditions (Acyl Chloride Route) |

|---|---|

| Temperature Range | -40 °C to 20 °C (preferably -30 °C to 0 °C) |

| Catalyst | None required |

| By-product | Hydrogen chloride (HCl) |

| Purification Method | Distillation (>99% purity) |

| Reaction Time | Controlled addition over 60-105 minutes |

- In the acyl chloride method, trifluoroacetyl chloride (CF3COCl) reacts with the hydroxyl group of n-butanol (CH3(CH2)3OH) to form the ester bond, releasing HCl.

- The reaction is exothermic and requires temperature control to avoid side reactions.

- The presence of a "heel" or seed of the product ester in the reactor can help control the reaction and improve yield.

- After completion, the mixture is warmed to room temperature to degas and remove residual HCl and unreacted trifluoroacetyl chloride.

- The product is then isolated by distillation.

- This compound can also be prepared by transesterification, where another trifluoroacetate ester (e.g., methyl or ethyl trifluoroacetate) reacts with n-butanol in the presence of acid or base catalysts.

- This method allows for the substitution of the alkyl group on the ester and can be useful for producing various trifluoroacetate esters.

- Reaction conditions typically involve reflux and catalyst presence to facilitate the exchange of alkoxy groups.

- The acyl chloride method is favored industrially due to its high purity product, mild reaction conditions, and absence of additional catalysts.

- Direct esterification with trifluoroacetic acid is simpler but often requires strong acid catalysts and removal of water to drive the reaction, which can complicate purification.

- Transesterification offers versatility but may require longer reaction times and catalyst removal steps.

- The trifluoroacetate esters prepared by these methods are highly pure (>99%) and suitable for further synthetic applications, including selective trifluoroacetylation of amino acids and other organic substrates.

| Preparation Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Trifluoroacetic acid + n-butanol | Acid catalyst (e.g., H2SO4), reflux, water removal | Simple reagents, straightforward | Requires strong acid, water removal, purification challenges |

| Acyl Chloride Route | Trifluoroacetyl chloride + n-butanol | No catalyst, low temperature (-40 to 20 °C) | High purity, mild conditions, no catalyst needed | Requires handling of corrosive acyl chloride and HCl by-product |

| Transesterification | Other trifluoroacetate ester + n-butanol | Acid or base catalyst, reflux | Versatile, allows alkyl group exchange | Longer reaction time, catalyst removal needed |

The preparation of this compound is well-established through several methods, with the acyl chloride route being the most industrially practical due to its efficiency and product purity. Direct esterification remains a viable laboratory method, while transesterification offers synthetic flexibility. Each method's choice depends on the scale, available reagents, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions

n-Butyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Substitution: The trifluoroacetate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohols, acid or base catalyst, heat.

Substitution: Nucleophiles, suitable catalysts.

Major Products Formed

Hydrolysis: Trifluoroacetic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Substitution: Various substituted products depending on the nucleophile.

Aplicaciones Científicas De Investigación

Organic Synthesis

n-Butyl trifluoroacetate is widely utilized as a reagent in organic synthesis. It participates in various chemical reactions including:

- Esterification : It can be synthesized through the esterification of trifluoroacetic acid with butanol, often using an acid catalyst like sulfuric acid under reflux conditions.

- Transesterification : This compound can react with other alcohols to form different esters, which expands its utility in synthesizing diverse organic compounds.

- Hydrolysis : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to trifluoroacetic acid and butanol.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used in the synthesis of intermediates and active pharmaceutical ingredients. Its ability to facilitate complex organic transformations makes it a crucial component in developing new drugs. Notably:

- Anticancer Research : Case studies have indicated that this compound exhibits potential anticancer activity. For instance, experiments involving MDA-MB-231 breast cancer cells showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against resistant cancer forms.

- Antimicrobial Properties : Studies have demonstrated that this compound effectively inhibits the growth of multidrug-resistant strains of Staphylococcus aureus, indicating its potential utility in combating antibiotic resistance.

Materials Science

In materials science, this compound is employed in the preparation of advanced materials and polymers. Its chemical characteristics allow for the development of materials with enhanced properties such as improved thermal stability and chemical resistance.

Analytical Chemistry

This compound serves as a derivatizing agent in analytical chemistry, particularly in gas chromatography and mass spectrometry. Its role includes:

- Amino Acid Analysis : The compound is used to create N-trifluoroacetyl (N-TFA) derivatives of amino acids for gas chromatography analysis. This method has been established as a reliable technique for amino acid determination across various sample matrices .

Case Study 1: Anticancer Activity

Research conducted on the effects of this compound on MDA-MB-231 breast cancer cells showed promising results indicating its potential application in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A study evaluating its antimicrobial properties revealed that this compound significantly inhibited growth in resistant bacterial strains, suggesting its role as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of butyl trifluoroacetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of trifluoroacetic acid and butanol. In transesterification reactions, the ester bond is exchanged with another alcohol, forming a new ester. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group, which makes the ester bond more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

n-Butyl Trifluoroacetate vs. 2,2,2-Trifluoroethyl Trifluoroacetate

- Structure : 2,2,2-Trifluoroethyl trifluoroacetate contains a –CF₃ group on both the acid and alcohol moieties, resulting in heightened electron-withdrawing effects.

- Reactivity: In hydrogenation studies, 2,2,2-trifluoroethyl trifluoroacetate is quantitatively converted to trifluoroethanol under 10 bar H₂ at 40°C, whereas this compound exhibits slower reaction kinetics under identical conditions, yielding a mixture of trifluoroethanol and n-butanol .

- Catalytic Efficiency : The hydrogenation of this compound requires a higher catalyst loading (S/C = 50) compared to 2,2,2-trifluoroethyl trifluoroacetate (S/C = 200–2000) for optimal yields .

This compound vs. Phenyl Trifluoroacetate

- Electrophilicity : Phenyl trifluoroacetate benefits from resonance stabilization of the phenyl group, reducing its reactivity as a trifluoroacetylating agent compared to this compound .

- Applications: Phenyl trifluoroacetate is primarily used in synthesizing trifluoroacetophenone derivatives , whereas this compound is favored in esterification reactions with secondary alcohols .

This compound vs. Tetradecyl Trifluoroacetate

- Physical Properties : Tetradecyl trifluoroacetate (C₁₆H₂₉F₃O₂) has a longer alkyl chain, resulting in higher molecular weight (310.40 g/mol) and reduced volatility compared to this compound .

- Synthetic Utility : The longer chain in tetradecyl trifluoroacetate makes it less reactive in hydrogenation but more suitable for lipophilic applications, such as surfactant formulations.

Comparative Data Table

Hydrogenation and Catalytic Studies

This compound undergoes hydrogenation to produce trifluoroethanol and n-butanol, but its efficiency is highly dependent on catalyst selection and reaction conditions. For example, Milstein’s Fe-pincer catalyst achieves only partial conversion, highlighting steric challenges posed by the n-butyl group . In contrast, 2,2,2-trifluoroethyl trifluoroacetate is fully converted under similar conditions due to its symmetrical structure and lower steric hindrance .

Actividad Biológica

n-Butyl trifluoroacetate (BTA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological effects, and potential applications of this compound, supported by data tables and relevant case studies.

This compound is an ester derived from trifluoroacetic acid and n-butanol. Its chemical structure is represented as follows:

The synthesis typically involves the reaction of n-butanol with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. The resulting compound exhibits unique properties due to the presence of trifluoromethyl groups, which can influence its reactivity and solubility.

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported the cytotoxic effects of BTA on MDA-MB-231 breast cancer cells, with an LC50 value of 41.78 μM, indicating its potential as a chemotherapeutic agent . The antiproliferative effects were evaluated using assays that measured cell viability after treatment with varying concentrations of BTA.

Antimicrobial Properties

BTA has also been investigated for its antimicrobial activities. A series of experiments demonstrated that BTA possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various bacterial strains, showing promising results in inhibiting pathogenic bacteria .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | LC50 (μM) | Confidence Interval (95%) |

|---|---|---|

| MDA-MB-231 | 41.78 | 30 - 58 |

| HL-60 | 14.12 | 10 - 17 |

This table summarizes the cytotoxic effects observed in different cancer cell lines, highlighting the relative potency of BTA in inhibiting cell growth.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Escherichia coli | 1 - 4 |

| Klebsiella pneumoniae | 1 - 4 |

This table presents the antimicrobial efficacy of BTA against selected bacterial strains, showcasing its potential as an antibacterial agent.

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was administered to MDA-MB-231 cells over a period of 72 hours. The results indicated a dose-dependent reduction in cell viability, suggesting that BTA could be further explored as a treatment option for resistant breast cancer forms .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of BTA involved treating various bacterial cultures with different concentrations of the compound. The results demonstrated that BTA effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, indicating its potential utility in combating antibiotic resistance .

Q & A

Q. What are the key physicochemical properties of n-butyl trifluoroacetate critical for experimental design and handling?

this compound (CAS 367-64-6) has a molecular formula of C₆H₉F₃O₂, a molecular weight of 170.13 g/mol, and a density of 1.027 g/cm³. Its boiling point is 100°C, and it is stored at room temperature. The compound is flammable (flash point 15°C) and corrosive, necessitating precautions against ignition sources and reactive materials. These properties guide solvent compatibility, reaction temperature limits, and safety protocols in synthetic workflows .

Q. Which analytical methods are most suitable for quantifying this compound in reaction mixtures?

Nuclear magnetic resonance (NMR) spectroscopy is effective for structural verification, leveraging characteristic CF₃ signal splitting patterns (~1.3–1.5 ppm for trifluoroacetate derivatives). For trace quantification, ion chromatography with suppressed conductivity detection achieves limits of quantification (LOQ) as low as 0.5 ppb in aqueous matrices. Deconvolution of overlapping signals (e.g., trifluoroacetate vs. acetate) can be achieved using CF₃ and CH₃ peak integration in mass spectrometry or NMR .

Advanced Research Questions

Q. How can electrochemical decarboxylation of this compound be optimized to study Kolbe reaction mechanisms?

In trifluoroacetic acid systems, the Kolbe reaction proceeds via electrochemical decarboxylation to yield hexafluoroethane (C₂F₆) and CO₂. Key parameters include:

- Tafel slope analysis : Under Langmuir conditions (low surface coverage), slopes of ~120 mV/dec indicate rate-limiting electron transfer. Under Temkin conditions (high coverage), slopes decrease to ~60 mV/dec, suggesting adsorbed intermediate control.

- Galvanostatic transients : Monitor potential-time curves to assess monolayer formation of intermediates (e.g., CF₃ radicals) on electrode surfaces. High-purity trifluoroacetic acid (>99%) minimizes oxidative side reactions, enabling >90% Faradaic efficiency for C₂F₆ .

Q. What experimental strategies differentiate trifluoroacetate from acetate in surface-binding studies?

Surface-bound trifluoroacetate and acetate can be distinguished via temperature-programmed desorption (TPD) coupled with mass spectrometry. Trifluoroacetate decomposition releases CF₃ radicals (detected at m/z 69) and CO₂ (m/z 44), while acetate yields CH₃ (m/z 15) and CO₂. X-ray photoelectron spectroscopy (XPS) further differentiates the two via F1s (689 eV for CF₃) and C1s (285–288 eV for carboxylate) binding energies .

Q. How can environmental persistence of trifluoroacetate be assessed in aquatic ecosystems?

Ion chromatography with preconcentration (e.g., AG1-X8 anion-exchange resins) detects trifluoroacetate (TFA) in snow, ice, and surface water at sub-ppb levels. Longitudinal studies in regions like Northern California show TFA concentrations increasing by ~5% annually due to anthropogenic fluorocarbon degradation. Isotopic labeling (¹⁹F NMR) tracks bioaccumulation and transport pathways in model aquatic systems .

Safety and Handling

Q. What safety protocols are essential for handling this compound in synthetic workflows?

- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoroacetic acid byproducts.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles are mandatory.

- Exposure limits : While specific AEGL-3 values for this compound are undefined, extrapolation from structurally similar compounds (e.g., n-butyl chloroformate) suggests lethal thresholds at ~66 ppm for 1-hour exposure in rodents. Apply uncertainty factors of 10 (interspecies + intraspecies) for human risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.